Methyl 2-(4-bromophenyl)-2-cyanoacetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, “methyl 4-bromophenylacetate” can be made from “4-bromophenylacetic acid” by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . Another compound, “2-(4-bromophenyl)-2-methylpropionic acid”, can be prepared by selective bromination of “2-methyl-2-phenylpropanoic acid” on an aqueous medium .Molecular Structure Analysis
The molecular structure of a compound similar to “Methyl 2-(4-bromophenyl)-2-cyanoacetate”, namely “methyl (4-bromophenyl)acetate”, has a linear formula of C9H9BrO2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been described. For example, a reliable one-step synthesis of a moderately complex structure has been described, which involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “methyl (4-bromophenyl)acetate”, include a molecular weight of 229.075 and a linear formula of C9H9BrO2 . Another similar compound, “2-(4-bromophenyl)-2-methylpropionic acid”, has a melting point of 122-124°C .Scientific Research Applications
Synthesis and Material Applications
Synthesis of Dyes and Electronic Property Analysis : Methyl 2-(4-bromophenyl)-2-cyanoacetate has been used in synthesizing compounds like 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, a dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate. The electronic properties of such molecules have been analyzed using ultraviolet-visible absorption spectroscopy, highlighting its potential in material science applications (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Liquid-Crystalline Properties : In the field of liquid crystal research, derivatives of 4-cyano-1,1'-biphenyl bearing ω-hydroxyalkyl substituents were reacted with methyl 3-chloro-3-oxopropionate or cyanoacetic acid, forming linear malonates and cyanoacetates. These compounds demonstrated monotropic nematic phases and were investigated for their mesomorphic properties using methods like differential scanning calorimetry and X-ray diffraction (Kreß et al., 2012).
Synthesis and Evaluation in Medicinal Chemistry
Antimicrobial Agent Synthesis : The compound has been incorporated into the synthesis of new heterocyclic compounds with a sulfamoyl moiety. These compounds, including derivatives of thiazole, pyrazole, and chromene, have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticonvulsant Properties and Structural Analysis : In a study aiming to establish the structure of a potent anticonvulsant enaminone, methyl 2-(4-bromophenyl)-2-cyanoacetate was a key component. The molecule's structure was confirmed by X-ray crystallography, and theoretical calculations were performed to understand its energetically preferred conformation, crucial for its biological activity (Edafiogho, Denny, Schwalbe, & Lowe, 2003).
Chemical Synthesis and Polymer Research
- Copolymer Synthesis : Novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, were prepared and copolymerized with styrene. These monomers, synthesized through Knoevenagel condensation and characterized by various spectroscopic methods, were investigated for their copolymer composition and thermal properties (Kharas et al., 2017).
Safety And Hazards
Future Directions
The future directions for the study of “Methyl 2-(4-bromophenyl)-2-cyanoacetate” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. For instance, a novel compound with promising antibacterial activity has been synthesized via a four-step protocol .
properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXPRWNVJMNMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)-2-cyanoacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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